Cas no 91437-85-3 (1H-BENZIMIDAZOLE, 2-PHENYL-5-(TRIFLUOROMETHYL)-)

1H-BENZIMIDAZOLE, 2-PHENYL-5-(TRIFLUOROMETHYL)- structure
91437-85-3 structure
Product Name:1H-BENZIMIDAZOLE, 2-PHENYL-5-(TRIFLUOROMETHYL)-
CAS No:91437-85-3
MF:C14H9F3N2
MW:262.229873418808
CID:1963886
PubChem ID:14145038
Update Time:2025-04-21

1H-BENZIMIDAZOLE, 2-PHENYL-5-(TRIFLUOROMETHYL)- Chemical and Physical Properties

Names and Identifiers

    • 1H-BENZIMIDAZOLE, 2-PHENYL-5-(TRIFLUOROMETHYL)-
    • 2-phenyl-6-(trifluoromethyl)-1H-benzimidazole
    • USTBLMSPAVZZOE-UHFFFAOYSA-N
    • F15225
    • CHEMBL1164334
    • 91437-85-3
    • BDBM50553693
    • Z637706792
    • DB-203500
    • 2-PHENYL-6-(TRIFLUOROMETHYL)-1H-BENZO[D]IMIDAZOLE
    • DTXSID40556531
    • 2-phenyl-5-(trifluoromethyl)-1H-benzoimidazole
    • MFCD17926240
    • SCHEMBL20445295
    • DTXCID70507314
    • MDL: MFCD17926240
    • Inchi: 1S/C14H9F3N2/c15-14(16,17)10-6-7-11-12(8-10)19-13(18-11)9-4-2-1-3-5-9/h1-8H,(H,18,19)
    • InChI Key: USTBLMSPAVZZOE-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC2=C(C=1)NC(C1C=CC=CC=1)=N2)(F)F

Computed Properties

  • Exact Mass: 262.07178278g/mol
  • Monoisotopic Mass: 262.07178278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 28.7Ų

1H-BENZIMIDAZOLE, 2-PHENYL-5-(TRIFLUOROMETHYL)- Pricemore >>

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